molecular formula C18H15Cl2F6N5O B2806132 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetamide CAS No. 338409-44-2

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetamide

Cat. No. B2806132
CAS RN: 338409-44-2
M. Wt: 502.24
InChI Key: QOPFHLDEBLWEFM-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule with two pyridine rings, both substituted with a chloro and trifluoromethyl group . It also contains a piperazine ring, which is a common motif in pharmaceutical compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylpyridines are often used as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of similar compounds often involves halogenation and fluorination steps .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and a variety of substituents . The exact structure would depend on the specific arrangement of these groups .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which are a key structural motif in this compound, are widely used in the agrochemical industry . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

Trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Organic Compound Development

The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Pesticide Development

In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

Future Applications

Given the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety, it is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Mechanism of Action

Target of Action

It is suggested that it may interact with proteins that are traditionally considered “druggable” as well as those that are considered “undruggable” or difficult to target .

Mode of Action

It is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . This suggests that it may interact with its targets through covalent bonding with cysteine residues, leading to changes in the function or stability of these proteins.

properties

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2F6N5O/c19-12-5-10(17(21,22)23)7-27-15(12)29-14(32)9-30-1-3-31(4-2-30)16-13(20)6-11(8-28-16)18(24,25)26/h5-8H,1-4,9H2,(H,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPFHLDEBLWEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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